molecular formula C72H132N6O9 B12788354 N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine CAS No. 72987-32-7

N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine

Cat. No.: B12788354
CAS No.: 72987-32-7
M. Wt: 1225.9 g/mol
InChI Key: OQASWGFRKKQQMR-IUIWJEDVSA-N
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Description

N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine is a complex organic compound that belongs to the class of melamine derivatives This compound is characterized by the presence of three eicosanoyloxy groups and three methoxymethyl groups attached to a melamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine typically involves the reaction of melamine with eicosanoic acid and methoxymethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Melamine is reacted with eicosanoic acid in the presence of a suitable catalyst to form N2,N4,N6-Tris((eicosanoyloxy)methyl)melamine.

    Step 2: The intermediate product is then treated with methoxymethyl chloride to introduce the methoxymethyl groups, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4,N6-Tris((trifluoroacetyl)methyl)melamine
  • N2,N4,N6-Tris((pyridin-2-ylamino)methyl)melamine
  • N2,N4,N6-Tris((triethoxysilyl)propyl)melamine

Uniqueness

N2,N4,N6-Tris((eicosanoyloxy)methyl)tris(methoxymethyl)melamine is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its long-chain eicosanoyloxy groups provide hydrophobic characteristics, while the methoxymethyl groups enhance its solubility and reactivity.

Properties

CAS No.

72987-32-7

Molecular Formula

C72H132N6O9

Molecular Weight

1225.9 g/mol

IUPAC Name

[(Z)-C-[4,6-bis[(Z)-C-icosanoyloxy-N-(methoxymethyl)carbonimidoyl]-1,3,5-triazin-2-yl]-N-(methoxymethyl)carbonimidoyl] icosanoate

InChI

InChI=1S/C72H132N6O9/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(79)85-70(73-61-82-4)67-76-68(71(74-62-83-5)86-65(80)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)78-69(77-67)72(75-63-84-6)87-66(81)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3/b73-70-,74-71-,75-72-

InChI Key

OQASWGFRKKQQMR-IUIWJEDVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O/C(=N\COC)/C1=NC(=NC(=N1)/C(=N/COC)/OC(=O)CCCCCCCCCCCCCCCCCCC)/C(=N/COC)/OC(=O)CCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(=NCOC)C1=NC(=NC(=N1)C(=NCOC)OC(=O)CCCCCCCCCCCCCCCCCCC)C(=NCOC)OC(=O)CCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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